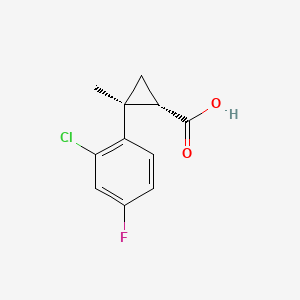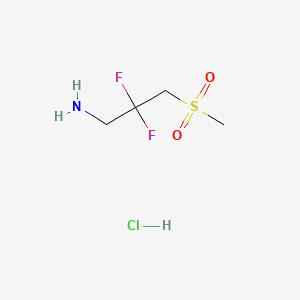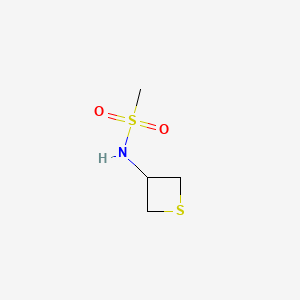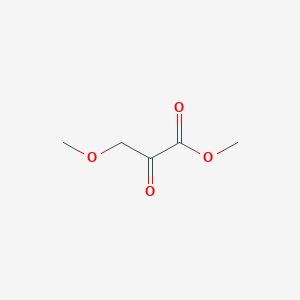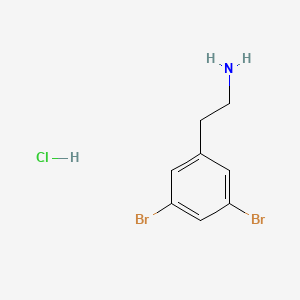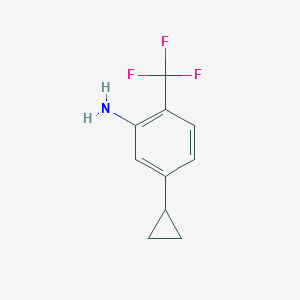
4-(4-Bromophenyl)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C10H15BrClN. It is a derivative of butan-1-amine, where a bromophenyl group is attached to the fourth carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)butan-1-amine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with butan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro or nitrile compounds.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
4-(4-Bromophenyl)butan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions involving amine compounds.
Medicine: As a precursor for the development of pharmaceutical drugs targeting specific receptors or enzymes.
Industry: In the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenyl)butan-1-amine hydrochloride
- 4-(4-Fluorophenyl)butan-1-amine hydrochloride
- 4-(4-Methylphenyl)butan-1-amine hydrochloride
Uniqueness
4-(4-Bromophenyl)butan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C10H15BrClN |
|---|---|
Poids moléculaire |
264.59 g/mol |
Nom IUPAC |
4-(4-bromophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h4-7H,1-3,8,12H2;1H |
Clé InChI |
OXMHUPULHQEZQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


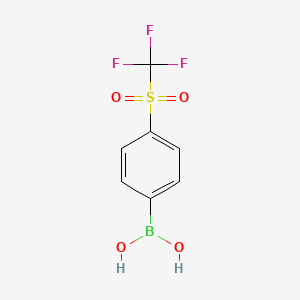
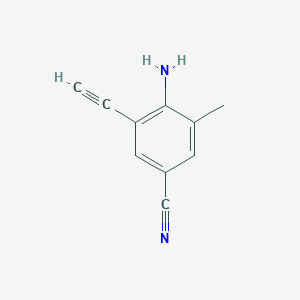


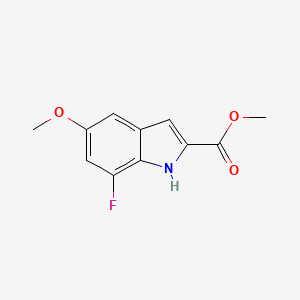
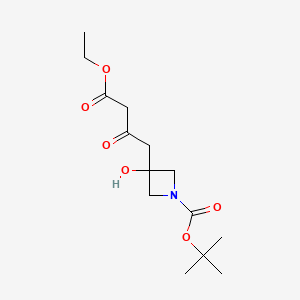
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
![5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13455513.png)
